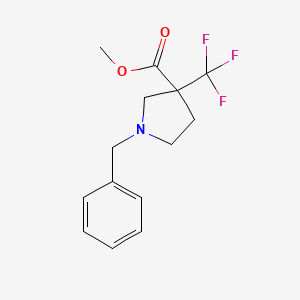

Methyl 1-benzyl-3-(trifluoromethyl)pyrrolidine-3-carboxylate

Description

Nuclear Magnetic Resonance Spectral Signatures

Nuclear Magnetic Resonance spectroscopy provides comprehensive structural information for this compound through analysis of both proton and carbon environments within the molecule. The technique relies on the magnetic properties of atomic nuclei and their response to external magnetic fields, generating characteristic chemical shift patterns that reflect the electronic environment of each atom. The pyrrolidine ring protons exhibit distinct chemical shift values depending on their proximity to electronegative atoms and the degree of substitution around the ring system.

The aromatic protons of the benzyl group typically resonate in the downfield region between 7.0 and 8.0 parts per million, characteristic of aromatic carbon-hydrogen bonds. The methylene protons connecting the benzyl group to the nitrogen atom appear as a singlet around 3.5 to 4.0 parts per million, while the pyrrolidine ring protons show complex multipicity patterns reflecting their diastereotopic relationships and coupling interactions. The methyl ester protons generate a distinctive singlet around 3.7 parts per million, consistent with the electron-withdrawing effect of the adjacent carbonyl group.

Fluorine-19 Nuclear Magnetic Resonance spectroscopy provides particularly valuable information for trifluoromethylated compounds due to the high sensitivity and wide chemical shift range of fluorine nuclei. The trifluoromethyl group appears as a characteristic singlet in the fluorine-19 spectrum, with the exact chemical shift value dependent on the electronic environment and conformational state of the molecule. Two-dimensional Nuclear Magnetic Resonance techniques, including Nuclear Overhauser Effect Spectroscopy and Rotating frame Nuclear Overhauser Effect Spectroscopy, enable determination of spatial relationships between protons and confirmation of stereochemical assignments.

Carbon-13 Nuclear Magnetic Resonance spectroscopy reveals the electronic environment of each carbon atom within the molecular framework. The carbonyl carbon of the ester group typically resonates around 170-180 parts per million, while the quaternary carbon bearing both the trifluoromethyl group and ester functionality shows characteristic downfield shifting due to the electron-withdrawing effects of the attached substituents. The trifluoromethyl carbon appears as a quartet due to coupling with the three equivalent fluorine atoms, providing definitive identification of this functional group.

Infrared and Mass Spectrometric Profiling

Infrared spectroscopy offers valuable functional group identification for this compound through analysis of characteristic vibrational frequencies. The carbonyl stretch of the ester functionality appears as a strong absorption band around 1735-1750 wavenumbers per centimeter, typical for saturated aliphatic esters. The aromatic carbon-carbon stretches of the benzyl group manifest as medium intensity bands in the 1600-1585 and 1500-1400 wavenumber regions. The carbon-hydrogen stretching vibrations of the aromatic system appear around 3100-3000 wavenumbers, while aliphatic carbon-hydrogen stretches occur in the 3000-2850 wavenumber range.

The trifluoromethyl group contributes distinctive spectroscopic features that facilitate compound identification and purity assessment. The carbon-fluorine stretching vibrations typically appear as strong absorptions in the 1320-1000 wavenumber region, with the exact frequencies dependent on the molecular environment and conformational state of the trifluoromethyl group. The nitrogen atom of the pyrrolidine ring does not produce characteristic stretching vibrations in this compound due to the absence of nitrogen-hydrogen bonds, but carbon-nitrogen stretching modes may be observed in the 1250-1020 wavenumber region.

Mass spectrometric analysis provides molecular weight determination and fragmentation pattern information that confirms the structural assignment of this compound. The molecular ion peak appears at mass-to-charge ratio 287, corresponding to the molecular weight of the intact compound. Characteristic fragmentation patterns include loss of the methyl ester group (molecular weight minus 31), loss of the trifluoromethyl group (molecular weight minus 69), and formation of benzyl cation fragments (mass-to-charge ratio 91). The base peak in the mass spectrum typically corresponds to the most stable fragment ion formed during electron impact ionization.

Table 1: Key Spectroscopic Data for this compound

The integration of multiple spectroscopic techniques provides comprehensive structural characterization that confirms the identity and purity of this compound. Each analytical method contributes unique information about different aspects of the molecular structure, from functional group identification through infrared spectroscopy to three-dimensional conformational analysis via Nuclear Magnetic Resonance techniques. The combination of these complementary approaches ensures accurate structural assignment and enables detailed understanding of the compound's physical and chemical properties.

Properties

IUPAC Name |

methyl 1-benzyl-3-(trifluoromethyl)pyrrolidine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16F3NO2/c1-20-12(19)13(14(15,16)17)7-8-18(10-13)9-11-5-3-2-4-6-11/h2-6H,7-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOBKOZLEEYGNFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CCN(C1)CC2=CC=CC=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The preparation of methyl 1-benzyl-3-(trifluoromethyl)pyrrolidine-3-carboxylate typically involves multi-step organic synthesis, combining ring formation, substitution, and esterification reactions. The key synthetic challenges include:

- Construction of the pyrrolidine ring with correct stereochemistry.

- Introduction of the trifluoromethyl group at the 3-position.

- Installation of the benzyl substituent at the nitrogen (1-position).

- Formation of the methyl ester at the carboxylate moiety.

Stepwise Preparation Methodology

2.1 Formation of the Pyrrolidine Ring

- The pyrrolidine ring is commonly formed via cyclization reactions involving amino acid derivatives or suitable amine and alkene precursors.

- A typical approach involves the nucleophilic cyclization of a γ-amino ester or related intermediate under basic or acidic conditions to close the five-membered pyrrolidine ring.

Introduction of the Benzyl Group

- The benzyl substituent at the nitrogen is generally introduced through nucleophilic substitution or reductive amination.

- For example, benzylamine or benzyl halides can be reacted with the pyrrolidine intermediate, often under basic conditions, to install the benzyl group on the nitrogen atom.

2.3 Incorporation of the Trifluoromethyl Group

- The trifluoromethyl group is introduced using specialized reagents such as trifluoromethyl iodide or trifluoromethylating agents (e.g., Ruppert–Prakash reagent).

- This step often requires controlled conditions (low temperature, anhydrous solvents) to achieve regioselective substitution at the 3-position of the pyrrolidine ring.

- Radical or nucleophilic trifluoromethylation methods may be employed, depending on the substrate and desired stereochemistry.

2.4 Esterification to Form the Methyl Carboxylate

- The carboxylate methyl ester is typically formed by esterification of the corresponding carboxylic acid intermediate.

- This can be achieved using methanol and acid catalysts (e.g., sulfuric acid) or via methylation reagents such as diazomethane.

- Alternatively, methyl ester groups can be introduced earlier in the synthesis by starting with methyl ester-containing precursors.

Representative Synthetic Route Example

| Step | Reaction Description | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Cyclization to form pyrrolidine ring | γ-Amino ester precursor, base or acid catalyst, reflux | Pyrrolidine ring intermediate |

| 2 | N-Benzylation | Benzyl bromide or benzyl chloride, base (e.g., K2CO3), solvent (e.g., DMF), room temperature | N-benzyl pyrrolidine intermediate |

| 3 | Trifluoromethylation at C-3 | Trifluoromethyl iodide or CF3SiMe3 (Ruppert–Prakash reagent), Cu catalyst or radical initiator, low temperature | 3-(trifluoromethyl) substituted pyrrolidine |

| 4 | Esterification | Methanol, acid catalyst or methylation reagent | This compound |

Chemical Reaction Analysis and Optimization

4.1 Ester Hydrolysis and Functional Group Interconversion

- The methyl ester group can be hydrolyzed under alkaline or acidic conditions to yield the corresponding carboxylic acid, which can be further derivatized.

- Hydrolysis conditions typically involve NaOH or LiOH in aqueous or mixed solvents at elevated temperatures.

| Reagents/Conditions | Product | Yield | Notes |

|---|---|---|---|

| 1 M NaOH, MeOH/H2O, reflux, 6 h | Carboxylic acid derivative | ~90-95% | Base-catalyzed hydrolysis, trifluoromethyl stabilizes transition state |

| LiOH·H2O, THF/H2O, 50°C, 12 h | Sodium salt of acid | ~89% | Mild conditions, suitable for sensitive substrates |

4.2 Nucleophilic Substitution at the Trifluoromethyl Site

- Although trifluoromethyl groups are generally inert, under strong nucleophilic or Lewis acid conditions, modifications can be made.

- Such substitutions require anhydrous conditions and careful temperature control.

| Reagents | Conditions | Product | Yield/Conversion |

|---|---|---|---|

| KHMDS, DMF, -78°C to RT | With aryl halides | 4-Aryl pyrrolidine derivatives | 60-75% conversion |

| BCl3, CH2Cl2, 0°C | CF3 → Cl substitution | 4-Chloro pyrrolidine analog | 42% yield |

4.3 Reductive Alkylation (Debenzylation)

- Removal or modification of the benzyl group can be performed via catalytic hydrogenation.

- Catalysts such as Ru(OAc)2/(S)-Xyl-SEGPHOS or Pd/C with ammonium formate are commonly used.

| Catalyst System | Conditions | Product | Yield/Enantioselectivity |

|---|---|---|---|

| Ru(OAc)2/(S)-Xyl-SEGPHOS | H2 (40 bar), MeOH, 30°C | Debenzylated pyrrolidine | >99.9% ee |

| Pd/C, ammonium formate | MeOH, RT, 12 h | N-H free pyrrolidine | 97% yield |

Mechanistic and Stereochemical Considerations

- The trifluoromethyl group exerts a strong electron-withdrawing effect, lowering the LUMO energy of adjacent carbons and facilitating nucleophilic attack.

- The bulky benzyl group influences regioselectivity and stereochemical outcomes by steric hindrance, often directing cyclization and substitution reactions.

- Controlled temperature and solvent choice (e.g., methanol stabilizing catalysts via hydrogen bonding) are critical for optimizing yields and stereochemical purity.

Summary Table of Preparation Methods

| Preparation Step | Key Reagents/Conditions | Challenges | Optimization Strategies |

|---|---|---|---|

| Pyrrolidine ring formation | Amino ester precursors, acid/base catalysis | Ring closure efficiency, stereochemistry | Use of flow reactors, temperature control |

| N-Benzylation | Benzyl halides, base, polar aprotic solvents | Over-alkylation, side reactions | Stoichiometric control, mild conditions |

| Trifluoromethylation | CF3I, Ruppert–Prakash reagent, Cu catalyst | Regioselectivity, reagent sensitivity | Low temperature, inert atmosphere |

| Esterification | Methanol, acid catalyst or methylation reagents | Hydrolysis, incomplete esterification | Controlled pH, reaction time |

| Hydrolysis (optional) | NaOH or LiOH, aqueous solvents | Overreaction, racemization | Mild base, temperature control |

| Debenzylation (optional) | Pd/C or Ru catalysts, H2 or ammonium formate | Catalyst poisoning | High purity reagents, solvent choice |

Research Findings and Applications Related to Preparation

- The synthetic routes are optimized to achieve high purity (>95%) and enantiomeric excess (>99% ee), essential for pharmaceutical applications.

- Modifications of the trifluoromethyl group and benzyl substituent allow the generation of compound libraries for biological screening.

- The methyl ester functionality serves as a versatile handle for further chemical transformations, including hydrolysis to acids or amidation.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-benzyl-3-(trifluoromethyl)pyrrolidine-3-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Substitution: The trifluoromethyl group and other substituents can undergo substitution reactions with suitable reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Halogenating agents, nucleophiles, and electrophiles are used under controlled conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemical Properties and Structure

Methyl 1-benzyl-3-(trifluoromethyl)pyrrolidine-3-carboxylate has the molecular formula C14H16F3NO2. The trifluoromethyl group enhances its chemical reactivity and pharmacokinetic properties, making it a valuable building block in medicinal chemistry and organic synthesis.

Scientific Research Applications

The compound has several notable applications across different scientific disciplines:

Chemistry

- Building Block for Synthesis : It serves as a precursor for synthesizing more complex molecules. Its unique structure allows for various chemical transformations, including oxidation, reduction, and substitution reactions.

- Synthetic Routes : The synthesis typically involves the reaction of benzylamine with methyl acrylate, followed by cyclization under reflux conditions.

Biology

- Biological Activity : Preliminary studies indicate potential interactions with biological targets, suggesting that it may exhibit significant biological activities. This includes investigations into its role in modulating enzyme activity or receptor interactions .

- Pharmacological Research : The compound is explored for potential therapeutic properties, particularly in developing new drugs aimed at treating central nervous system disorders .

Medicine

- Lead Compound in Drug Discovery : this compound is being investigated as a lead compound in drug discovery programs. Its structural characteristics may contribute to the development of novel therapeutic agents.

- Therapeutic Applications : Its unique trifluoromethyl group can enhance the potency and selectivity of drug candidates, making it a focus of research in medicinal chemistry.

Industry

- Specialty Chemicals Production : The compound is utilized in producing specialty chemicals and materials due to its reactivity and ability to form derivatives that possess desirable properties for industrial applications.

Case Studies and Research Findings

Several studies have highlighted the applications of this compound:

- Synthesis Methodologies : Research has documented efficient synthetic routes that yield high-purity products suitable for further biological testing and application development .

- Biological Investigations : Case studies have shown that derivatives of this compound exhibit promising results in preliminary pharmacological assays, indicating potential as therapeutic agents targeting specific biological pathways.

- Industrial Applications : Some reports suggest its utility in creating specialty polymers and materials due to its unique chemical structure, which allows for functionalization and modification under various conditions.

Mechanism of Action

The mechanism of action of Methyl 1-benzyl-3-(trifluoromethyl)pyrrolidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group is known to enhance the compound’s lipophilicity and metabolic stability, which can influence its biological activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of substituted pyrrolidine carboxylates. Below is a detailed comparison with structurally and functionally analogous compounds:

Table 1: Structural and Physicochemical Comparison

Key Insights from Comparative Analysis

Trifluoromethyl vs. Methyl Substituents :

- The trifluoromethyl group in the target compound significantly increases lipophilicity (logP ~2.5 estimated) compared to the methyl analog (logP ~1.8) . This enhances membrane permeability and target binding in hydrophobic pockets.

- The CF₃ group also improves metabolic resistance to oxidative degradation, a common issue with alkyl substituents .

Stereochemical Variations :

- The hydrochloride salt of methyl (3S,4S)-4-(trifluoromethyl)pyrrolidine-3-carboxylate (CAS: 2140264-93-1) demonstrates the importance of stereochemistry in drug-receptor interactions. For example, the (3S,4S) configuration may favor binding to specific enzymes over other stereoisomers .

Functional Group Positioning :

- Moving the trifluoromethyl group from C3 (target compound) to C4 (CAS: 2140264-93-1) alters ring puckering dynamics, as quantified by Cremer-Pople parameters (e.g., puckering amplitude Δ for C3-CF₃: ~0.5 Å vs. C4-CF₃: ~0.7 Å) . This impacts conformational flexibility and intermolecular interactions.

Biological Activity

Overview

Methyl 1-benzyl-3-(trifluoromethyl)pyrrolidine-3-carboxylate (CAS No. 874218-15-2) is a synthetic compound characterized by its unique trifluoromethyl and benzyl substituents on a pyrrolidine ring. Its molecular formula is C14H16F3NO2, and it has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development.

The trifluoromethyl group is known for its ability to enhance lipophilicity and influence the pharmacokinetic properties of compounds. This modification can improve membrane permeability and alter the interaction with biological targets, making it a valuable feature in drug design . The benzyl group may also facilitate various chemical reactions, enhancing the compound's versatility in synthetic pathways and biological interactions.

Antimicrobial Properties

Recent studies have highlighted the potential antimicrobial activity of pyrrolidine derivatives, including those with trifluoromethyl substitutions. For instance, compounds similar to this compound have demonstrated significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for related compounds ranged from 3.12 to 12.5 µg/mL, indicating promising antibacterial properties .

Structure-Activity Relationship (SAR)

The incorporation of the trifluoromethyl group has been shown to enhance biological activity in several instances. For example, a study indicated that the presence of this group could increase the potency of compounds targeting serotonin uptake by sixfold compared to non-fluorinated analogs . This trend suggests that this compound may exhibit enhanced efficacy in therapeutic applications.

Synthesis and Evaluation

The synthesis of this compound typically involves a multi-step process starting from benzylamine and methyl acrylate under reflux conditions. This method allows for the formation of intermediates that can be further cyclized to yield the final product .

In an evaluation of its biological activity, compounds derived from similar structures have been tested for their effects on various cellular targets. For instance, derivatives have been investigated for their ability to inhibit enzymes involved in bacterial metabolism, showcasing their potential as lead compounds in antibiotic development .

Comparative Analysis

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Pyrrolidine ring with trifluoromethyl and benzyl groups | Potential antibacterial activity |

| Trifluoromethylpyridines | Pyridine ring with trifluoromethyl substitution | Known for pharmaceutical applications |

| Pyrrole derivatives | Heterocyclic structures with various substitutions | Explored for antimicrobial properties |

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing Methyl 1-benzyl-3-(trifluoromethyl)pyrrolidine-3-carboxylate with high stereochemical control?

- Methodological Answer : The synthesis often involves multi-step sequences, including hydrogenation (e.g., using Raney Ni under H₂ ), benzyl protection/deprotection , and coupling reactions (e.g., amide bond formation under anhydrous conditions ). For stereochemical control, chiral auxiliaries or enantioselective catalysts (e.g., transition-metal complexes) should be employed. Purification via recrystallization (ethanol/water mixtures) or silica gel chromatography is critical to isolate diastereomers .

Q. Which analytical techniques are most effective for confirming the structure and purity of this compound?

- Methodological Answer :

- LCMS/HPLC : Used to verify molecular weight (e.g., m/z 645 [M+H]⁺ ) and assess purity (retention time comparison under standardized conditions ).

- X-ray crystallography : Resolves stereochemistry and ring conformation using programs like SHELXL for refinement and Mercury for visualization .

- NMR : ¹⁹F NMR is critical for confirming trifluoromethyl group integration, while ¹H/¹³C NMR identifies benzyl and ester moieties .

Q. How can researchers optimize reaction conditions to improve yields during synthesis?

- Methodological Answer : Key factors include:

- Catalyst selection : Raney Ni for selective hydrogenation or Pd-based catalysts for cross-coupling.

- Temperature control : Low temperatures (0–20°C) for acid-sensitive steps , elevated temperatures (80–100°C) for SNAr reactions .

- Solvent choice : Polar aprotic solvents (e.g., DMF, NMP) enhance solubility of intermediates .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the compound’s electronic properties and reactivity?

- Methodological Answer : The -CF₃ group is strongly electron-withdrawing, which polarizes the pyrrolidine ring and affects:

- Conformational stability : Ring puckering parameters (e.g., amplitude and phase angles) can be quantified using Cremer-Pople coordinates .

- Acid/Base behavior : Enhanced acidity of adjacent protons, detectable via titration or computational methods (DFT calculations).

- Intermolecular interactions : Fluorine···H bonds in crystal packing (analyzed via Mercury’s void visualization ).

Q. What computational tools are recommended to analyze conformational dynamics of the pyrrolidine ring?

- Methodological Answer :

- Molecular Dynamics (MD) simulations : Predict puckering modes (e.g., envelope vs. twist conformers) using software like Gaussian or GROMACS.

- Crystallographic analysis : Compare experimental data (e.g., torsion angles from X-ray structures ) with theoretical models.

- Ring puckering coordinates : Apply Cremer-Pople parameters to quantify non-planarity , validated against Cambridge Structural Database (CSD) entries .

Q. How can researchers resolve contradictions in spectroscopic or crystallographic data for this compound?

- Methodological Answer :

- Data validation : Cross-check NMR/LCMS results with synthetic intermediates (e.g., confirm benzyl group presence via HRMS ).

- Crystallographic refinement : Use SHELXL’s restraints for anisotropic displacement parameters and hydrogen bonding networks .

- Statistical analysis : Compare puckering parameters across multiple crystal structures to identify outliers .

Q. What role does the benzyl group play in modulating biological activity or solubility?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Replace benzyl with substituted aryl groups (e.g., 2,3-difluoro-4-iodophenyl ) to assess activity changes.

- Solubility studies : Measure logP values (HPLC-derived) before/after benzyl modification. Computational tools like COSMO-RS predict solubility in biological media.

Methodological Resources

- Crystallography : SHELX , Mercury , and WinGX for structure refinement and analysis.

- Synthetic Protocols : Reference coupling reactions in EP 4 374 877 A2 and hydrogenation methods in Acta Cryst. E .

- Computational Tools : Cremer-Pople puckering coordinates , DFT for electronic effects, and CSD for packing analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.